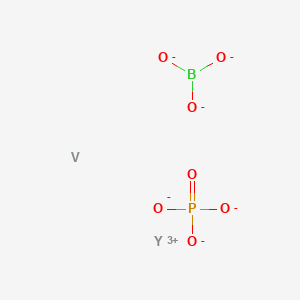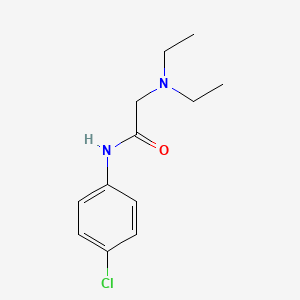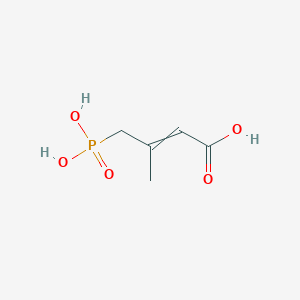![molecular formula C12H18Ge B14489191 Germane, [(4-ethenylphenyl)methyl]trimethyl- CAS No. 64268-26-4](/img/structure/B14489191.png)
Germane, [(4-ethenylphenyl)methyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, [(4-ethenylphenyl)methyl]trimethyl- is a chemical compound with the molecular formula C12H18Ge It is a derivative of germane, where the germanium atom is bonded to a [(4-ethenylphenyl)methyl] group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germane, [(4-ethenylphenyl)methyl]trimethyl- typically involves the reaction of germanium tetrachloride with [(4-ethenylphenyl)methyl]magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Preparation of [(4-ethenylphenyl)methyl]magnesium bromide::
- React 4-ethenylbenzyl bromide with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), and reflux.
- Reaction with Germanium Tetrachloride::
- Add the Grignard reagent to a solution of germanium tetrachloride in dry ether.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature (0-5°C).
- Addition of Methyl Lithium::
- Add methyl lithium to the reaction mixture to replace the remaining chlorine atoms with methyl groups.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature.
Industrial Production Methods: Industrial production of Germane, [(4-ethenylphenyl)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and atmosphere to ensure high yield and purity of the final product. The use of automated systems for reagent addition and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Germane, [(4-ethenylphenyl)methyl]trimethyl- undergoes various chemical reactions, including:
- Oxidation::
- The compound can be oxidized to form germanium dioxide and other oxidation products.
- Common reagents: Oxygen, hydrogen peroxide, and other oxidizing agents.
- Reaction conditions: Elevated temperature and presence of a catalyst.
- Reduction::
- Reduction of the compound can lead to the formation of germane and other reduced species.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Reaction conditions: Anhydrous conditions and inert atmosphere.
- Substitution::
- The compound can undergo substitution reactions where the [(4-ethenylphenyl)methyl] group or methyl groups are replaced by other functional groups.
- Common reagents: Halogens, alkyl halides, and other electrophiles.
- Reaction conditions: Varies depending on the reagent and desired product.
Properties
CAS No. |
64268-26-4 |
|---|---|
Molecular Formula |
C12H18Ge |
Molecular Weight |
234.90 g/mol |
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylgermane |
InChI |
InChI=1S/C12H18Ge/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI Key |
MRTDVXFRBDSHPO-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)


![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)





